Thermal and Chemical Stability: Ser-Gly Exhibits 2-3x Higher Stability than Gly-Ser in Maillard Reaction Systems
In a direct head-to-head study of peptide bond lability and volatile generation in a glucose-containing Maillard reaction system, the Gly-Ser dipeptide bond was identified as the most labile among all Gly-X dipeptides tested (X= Ala, Cys, Gln, Glu, Gly, His, Leu, Lys, Phe, Pro, Ser, Thr, Tyr and Val). Critically, the sequence isomer Ser-Gly was found to be two to three times more stable than Gly-Ser under these conditions. Furthermore, Gly-Ser generated more Maillard volatiles than Ser-Gly, confirming a positive correlation between peptide bond susceptibility and volatile generation [1].
| Evidence Dimension | Peptide Bond Stability (Relative Lability/Stability) |
|---|---|
| Target Compound Data | Ser-Gly: 2-3x more stable than Gly-Ser |
| Comparator Or Baseline | Gly-Ser: Most labile Gly-X dipeptide; baseline for stability comparison |
| Quantified Difference | Ser-Gly exhibits a 2- to 3-fold increase in stability compared to Gly-Ser |
| Conditions | Maillard reaction system with glucose; study of peptide bond hydrolysis and volatile generation |
Why This Matters
This directly informs procurement for studies involving thermal processing, long-term storage in solution, or any application where peptide bond integrity is paramount, making Ser-Gly the superior choice over Gly-Ser for enhanced experimental reproducibility and shelf-life.
- [1] Lu, C. Y., Payne, R., Hao, Z., & Ho, C. T. (2008). Maillard volatile generation from reaction of glucose with dipeptides, Gly-Ser, and Ser-Gly. In Food Flavor: Chemistry, Sensory Evaluation, and Biological Activity (ACS Symposium Series, Vol. 988, pp. 147-157). American Chemical Society. View Source
